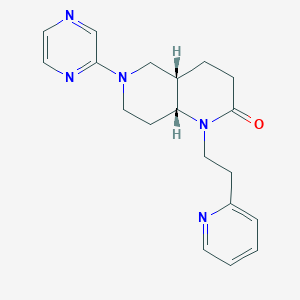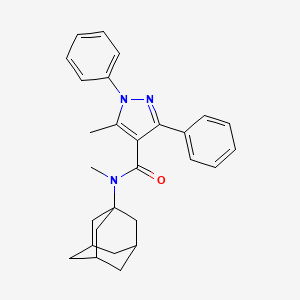
1-benzoyl-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, commonly known as Ro 15-4513, is a benzodiazepine receptor antagonist that has been widely used in scientific research. This compound was first synthesized in the 1980s and has since been used to study the mechanism of action of benzodiazepines and their effects on the brain.
Mécanisme D'action
Ro 15-4513 acts as a competitive antagonist of the benzodiazepine receptor, which is a GABA-A receptor subtype. This receptor is responsible for mediating the effects of benzodiazepines, which include sedation, anxiolysis, and muscle relaxation. By blocking the benzodiazepine receptor, Ro 15-4513 can reverse the effects of benzodiazepines and provide insight into the mechanism of action of these drugs.
Biochemical and Physiological Effects
Ro 15-4513 has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the release of dopamine and acetylcholine in the brain, which may be related to its ability to reverse the effects of benzodiazepines. Ro 15-4513 has also been shown to have anxiogenic effects in some studies, suggesting that the benzodiazepine receptor may play a role in anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
Ro 15-4513 has a number of advantages for use in lab experiments. This compound is highly selective for the benzodiazepine receptor and has been extensively studied, making it a well-characterized tool for investigating the role of these receptors in various physiological and pathological conditions. However, Ro 15-4513 has some limitations, including its relatively short half-life and the fact that it is not orally bioavailable, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research involving Ro 15-4513. One area of interest is the role of the benzodiazepine receptor in addiction and substance abuse. Ro 15-4513 has been shown to reduce the rewarding effects of drugs of abuse in animal studies, suggesting that this receptor may be a potential target for the treatment of addiction. Another area of interest is the development of more selective benzodiazepine receptor antagonists that may have fewer side effects than currently available drugs. Finally, Ro 15-4513 may be useful in investigating the role of the benzodiazepine receptor in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
Méthodes De Synthèse
Ro 15-4513 can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 4-fluorobenzyl chloride with isopropylamine to form 4-fluorobenzylisopropylamine. This intermediate is then reacted with benzoyl chloride to form the final product, Ro 15-4513.
Applications De Recherche Scientifique
Ro 15-4513 has been widely used in scientific research to study the mechanism of action of benzodiazepines and their effects on the brain. This compound is a selective antagonist of the benzodiazepine receptor and has been used to investigate the role of these receptors in various physiological and pathological conditions.
Propriétés
IUPAC Name |
1-benzoyl-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-16(2)20-15-24(22(27)18-6-4-3-5-7-18)13-12-21(26)25(20)14-17-8-10-19(23)11-9-17/h3-11,16,20H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHCWJMLJRPMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-[2-(1-piperidinyl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5315954.png)
![8-[2-(3-pyrrolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5315955.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5315962.png)


![N'-(4-hydroxy-1-phenylbicyclo[2.2.2]oct-2-ylidene)-4-methylbenzenesulfonohydrazide](/img/structure/B5315974.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5315985.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5315989.png)
![(3S*,5S*)-1-(3-methylbenzyl)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5316004.png)


![2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole](/img/structure/B5316045.png)
